molecular formula C13H12O B3144147 4-Methoxy-1-vinylnaphthalene CAS No. 54447-91-5

4-Methoxy-1-vinylnaphthalene

Cat. No. B3144147
CAS RN: 54447-91-5
M. Wt: 184.23 g/mol
InChI Key: UDBOTPBQDGDMHZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“4-Methoxy-1-naphthol” is a chemical compound with the linear formula CH3OC10H6OH . It’s also known as 1-Hydroxy-4-methoxynaphthalene .


Synthesis Analysis

The synthesis of “4-Methoxy-1-naphthol” involves the oxidative coupling of naphthols. This process is catalyzed by platinum supported on activated carbon in the presence of hydrogen peroxide . The reaction outcome is influenced by the solvent, the reaction temperature, and the physical structure of the catalyst .


Molecular Structure Analysis

The molecule “4-Methoxy-1-naphthol” has a polarizability tensor, α, more than 340% greater than that obtained, at the same level of theory, for a urea molecule . This improvement grows to 500% when the second-order hyperpolarizability is considered .


Chemical Reactions Analysis

In the presence of hydrogen peroxide, platinum supported on activated carbon catalyzes the oxidative coupling of naphthols . Within 40 minutes, 4-methoxy-1-naphthol can be converted to 4,4’-dimethoxy-2,2’-binaphthalenyl-1,1’-diol with a yield of up to 94%, or to 4,4’-dimethoxy-2,2’-binaphthalenylidene-1,1’-dione with a yield of 92% .


Physical And Chemical Properties Analysis

The molecule “4-Methoxy-1-naphthol” has a polarizability tensor, α, more than 340% greater than that obtained, at the same level of theory, for a urea molecule . This improvement grows to 500% when the second-order hyperpolarizability is considered .

Scientific Research Applications

Excimer Emission in Polymers

Poly(1-methoxy-4-vinylnaphthalene) (PMVN) in fluid solution exhibits unique emission properties due to different types of excimers - normal excimer and second excimer. These excimers show distinct emissions at different wavelengths, and their intensity varies with temperature. This property is significant for understanding polymer fluorescence and developing materials with specific optical properties (Itagaki et al., 1982).

Polymerization Techniques

Studies have shown that vinylnaphthalene derivatives, including 4-Methoxy-1-vinylnaphthalene, can be polymerized using specific catalysts to produce polymers with unique structural properties. For example, syndioselective polymerization can produce polymers with a specific stereochemistry, which is important in creating materials with desired physical and chemical properties (Li et al., 2019).

Triplet Energy Transfer in Polymers

Poly(1-vinylnaphthalene) has been studied for its ability to exhibit delayed fluorescence due to triplet–triplet annihilation, which involves intramolecular triplet energy transfer. This phenomenon is crucial for the development of materials with specific photophysical behaviors, such as organic light-emitting diodes (OLEDs) (Cozzens & Fox, 1969).

Synthesis of Complex Organic Compounds

The reactivity of 4-Methoxy-1-vinylnaphthalene derivatives in various chemical reactions, such as condensation and hydroformylation, is an area of interest. These reactions are pivotal in synthesizing complex organic molecules, including pharmaceuticals and advanced materials (Zaretskaya et al., 1965).

Catalytic Applications in Pharmaceutical Synthesis

The compound's derivatives have been used in catalytic processes like hydroformylation, which is a key step in synthesizing certain pharmaceuticals, such as d,l-naproxen. Understanding the catalytic behavior of these derivatives is essential for developing efficient and environmentally friendly synthetic routes (Rajurkar et al., 2007).

Photostabilization of Polymers

Derivatives of 4-Methoxy-1-vinylnaphthalene have been studied for their role in enhancing the photostability of polymers like poly(vinyl chloride). This application is vital in extending the lifespan and durability of polymer-based materials exposed to ultraviolet light (Jasem et al., 2021).

Safety And Hazards

The safety data sheet for “2-Methoxynaphthalene” (which might be related) indicates that this chemical is not considered hazardous by the 2012 OSHA Hazard Communication Standard .

properties

IUPAC Name

1-ethenyl-4-methoxynaphthalene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12O/c1-3-10-8-9-13(14-2)12-7-5-4-6-11(10)12/h3-9H,1H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDBOTPBQDGDMHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C2=CC=CC=C21)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methoxy-1-vinylnaphthalene

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Methoxy-1-vinylnaphthalene
Reactant of Route 2
4-Methoxy-1-vinylnaphthalene
Reactant of Route 3
Reactant of Route 3
4-Methoxy-1-vinylnaphthalene
Reactant of Route 4
Reactant of Route 4
4-Methoxy-1-vinylnaphthalene
Reactant of Route 5
Reactant of Route 5
4-Methoxy-1-vinylnaphthalene
Reactant of Route 6
Reactant of Route 6
4-Methoxy-1-vinylnaphthalene

Citations

For This Compound
3
Citations
JA VanALLAN - The Journal of Organic Chemistry, 1951 - ACS Publications
The use of picric acid as a dehydrating agent appears to be a useful innovation; no similar instances have come to our attention. The isomeric 6-methoxy-l-vinylnaphthalene has been …
Number of citations: 2 pubs.acs.org
C Bunel, E Marechal - Polymer Journal, 1978 - nature.com
… In this context it is interesting to mention that with 4-methoxy-1-vinylnaphthalene we … Thus, the high molecular weight of polymer obtained from 4methoxy-1-vinylnaphthalene is not only …
Number of citations: 10 www.nature.com
FL Cozens, VM Kanagasabapathy… - Canadian Journal of …, 1999 - cdnsciencepub.com
… Transient spectra following 248 nm irradiation of ~0.0001 M 4-methoxy-1-vinylnaphthalene (A) and 4-methoxy-1napthylmethylammonium acetate (B) in argon-saturated TFE. Data …
Number of citations: 72 cdnsciencepub.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.